molecular formula C13H11NOS2 B2888571 (5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one CAS No. 34709-50-7

(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

Cat. No.: B2888571
CAS No.: 34709-50-7
M. Wt: 261.36
InChI Key: CDGMDJBJBYPPBN-PAUBHIBZSA-N
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Description

The compound “(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one” is a thiazolone derivative characterized by a thiazol-4-one core with a methylsulfanyl group at position 2 and a (E)-3-phenylprop-2-enylidene substituent at position 4. The Z-configuration at the 5-position and the E-configuration of the propenylidene moiety define its stereochemical properties, which are critical for its reactivity and biological interactions. Thiazolones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal effects, often modulated by substituent variations on the core structure .

Properties

IUPAC Name

(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS2/c1-16-13-14-12(15)11(17-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGMDJBJBYPPBN-PAUBHIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC=CC2=CC=CC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C/C=C/C2=CC=CC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is a member of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C15H15N2OSC_{15}H_{15}N_{2}OS with a molecular weight of approximately 273.36 g/mol. Its structure features a thiazole ring and a phenylpropene moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds within the thiazolidin-4-one class exhibit significant antimicrobial properties. A study reported that derivatives of thiazolidin-4-one demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Bacterial Strain Inhibition Percentage
Escherichia coli88.46%
Staphylococcus aureus91.66%

Anticancer Properties

Thiazolidin-4-one derivatives have been investigated for their anticancer potential. Specific studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells. The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays such as the ABTS assay, where significant inhibition percentages are recorded .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Interactions with cellular receptors can lead to altered gene expression profiles that promote apoptosis in cancer cells.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage to cells.

Case Studies

Several studies have highlighted the biological activities of thiazolidin-4-one derivatives:

  • Antimicrobial Study : A series of thiazolidinones were synthesized and tested against various pathogens, showing promising results against E. coli and S. aureus with inhibition rates exceeding 90% .
  • Anticancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of HT29 cells by inducing apoptosis through caspase activation .
  • Antioxidant Evaluation : The antioxidant potential was assessed using DPPH and ABTS assays, revealing that the compound significantly reduced oxidative stress markers in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolone derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Analogues

Compound Name Substituents (Position 2/Position 5) Molecular Formula Molecular Weight Key Biological Activity Synthesis Yield (%) References
(5Z)-2-Methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one (Target) Methylsulfanyl / (E)-3-phenylprop-2-enylidene C₁₄H₁₁NOS₂ 289.37 Not explicitly reported N/A
(Z)-5-Benzylidene-2-(phenylamino)thiazol-4(5H)-one Phenylamino / Benzylidene C₁₆H₁₂N₂OS 280.34 Anticancer (MIC₅₀: 10–50 µM) 65–95%
5-Arylidene-(Z)-2-(1,1-dicyanomethylene)-1,3-thiazol-4-one Dicyanomethylene / Arylidene C₁₁H₅N₃OS 235.24 Antifungal (IC₅₀: 2–15 µM) 70–85%
RO-3306 [(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one] Thiophenmethylamino / Quinolinylmethylidene C₁₈H₁₃N₃OS₂ 351.45 CDK1 inhibition (IC₅₀: 35 nM) N/A
2-(Methylsulfanyl)-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one Methylsulfanyl / 2-(Trifluoromethyl)benzylidene C₁₂H₈F₃NOS₂ 303.32 Not reported N/A
(5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4-one Phenyl / Benzylidene C₁₆H₁₁NOS 265.33 Antimicrobial (MIC: 25–100 µg/mL) N/A

Key Observations

RO-3306’s quinolinylmethylidene and thiophenmethylamino groups confer selective CDK1 inhibition, highlighting the role of aromatic heterocycles in targeting kinase domains . The target compound’s (E)-3-phenylprop-2-enylidene group may offer unique π-π stacking interactions in biological systems, though its activity remains uncharacterized.

Synthetic Accessibility: Benzylidene analogs (e.g., (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one) are synthesized via mild conditions (room temperature, methanol/K₂CO₃) with yields up to 95% . Microwave-assisted synthesis improves reaction efficiency for methylsulfanyl-substituted thiazolones, reducing time from hours to minutes .

Physicochemical Properties: LogP Values: The target compound’s LogP is predicted to be higher than benzylidene analogs (e.g., 3.18 for (5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4-one ), suggesting enhanced lipophilicity due to the propenylidene chain. Polar Surface Area (PSA): Substituents like dicyanomethylene reduce PSA (54.73 Ų for benzylidene vs. ~40 Ų for dicyanomethylene), influencing membrane permeability .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or methanol .
  • Introduction of the (E)-3-phenylprop-2-enylidene moiety : Wittig or Horner-Wadsworth-Emmons reactions using stabilized ylides, often requiring anhydrous conditions and inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/methanol mixtures .

Q. How is the compound’s structure characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry and double-bond geometry (e.g., Z/E configuration) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves absolute stereochemistry and crystal packing interactions .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification .

Q. What biological activities have been reported?

Preliminary studies indicate:

  • Enzyme inhibition : CDK1 inhibition (IC50_{50} = 35 nM in RO-3306 analogs) via ATP-binding site competition .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria, attributed to thiazole-thione interactions with bacterial membranes .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Key strategies include:

  • Reaction optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions and improve yields by 15–20% .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during enamine formation .
  • Continuous flow reactors : Improved heat/mass transfer for scalable production (purity >98%) .

Q. How to resolve discrepancies in reported biological activity data?

Contradictions (e.g., variable IC50_{50} values) require:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based proliferation assays (e.g., HCT116 cells) to distinguish direct target effects from off-target interactions .
  • Structural validation : Re-analyze compound identity via X-ray crystallography to rule out isomerization or degradation .

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina for binding mode prediction at CDK1’s ATP pocket (RMSD <2.0 Å) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Hammett constants and logP values correlate substituent effects with antimicrobial potency (R2^2 >0.85) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace methylsulfanyl with trifluoromethyl to enhance metabolic stability .
  • Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for library diversification .
  • Bioisosteric replacement : Swap phenylpropenylidene with quinoline analogs to modulate lipophilicity .

Q. How to address stability issues in biological assays?

  • pH control : Buffered solutions (pH 7.4) to prevent thiazole ring hydrolysis .
  • Degradation monitoring : LC-MS to identify oxidation byproducts (e.g., sulfoxides) during long-term storage .
  • Stabilizers : Add 0.1% BSA to cell culture media to reduce nonspecific binding .

Data Contradiction Analysis

  • Conflicting solubility data : Reports vary due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
  • Variable enzyme inhibition : Differences in assay conditions (e.g., ATP concentration) can alter IC50_{50}. Standardize protocols using the ADP-Glo™ Kinase Assay .

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